
Solidagonic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Solidagonic acid is a chemical compound that is used in scientific research for its unique properties. It is a type of organic acid that is synthesized in the laboratory using various methods. Solidagonic acid has a wide range of applications in scientific research, particularly in the field of biochemistry and physiology.
Scientific Research Applications
Antioxidant Properties
Solidagonic acid, as part of Solidago species, has been found to have significant antioxidant properties. These properties are primarily attributed to phenolic acids and flavonoids present in the species. A study by Marksa et al. (2020) revealed that chlorogenic acid and 3,5-dicaffeoylquinic acid are the radical scavenging markers in Solidago species, showcasing their potential as sources of fast-acting, high-capacity antioxidants.
Improving Soil Fertility and Plant Growth
Research by Youssef et al. (2022) demonstrated that the application of yeast extract and gibberellic acid significantly enhanced the growth and nutrient content of Solidago virgaurea plants in alkaline soil. This suggests the potential use of Solidagonic acid-containing species in improving soil productivity and plant health.
Anti-Inflammatory and PPARγ Activation
Solidago microglossa, containing Solidagonic acid, has shown notable anti-inflammatory effects. Vogas et al. (2020) highlighted its ability to reduce edema and activate PPARγ, a nuclear receptor linked to anti-inflammatory responses. This highlights its potential use in treating inflammatory conditions.
Hepatoprotective Activity
Solidagonic acid, as part of Solidago microglossa leaf extracts, exhibited hepatoprotective activity against liver damage in mice, as per research by Sabir et al. (2012). This indicates its potential in developing treatments for liver-related ailments.
Antimicrobial and Wound-Healing
Solidago graminifolia, containing Solidagonic acid, has shown antimicrobial potential against Staphylococcus aureus and antifungal effects against Candida species, as found in the study by Toiu et al. (2019). This suggests its use in treating infections and promoting wound healing.
Anti-Inflammatory Effect on Acute Inflammation
The hydroalcoholic extract of Solidago chilensis, containing Solidagonic acid, demonstrated anti-inflammatory effects by reducing ear oedema and inhibiting leukocyte-endothelial interactions, as detailed by Tamura et al. (2009). This supports its application in acute inflammatory conditions.
properties
CAS RN |
19941-91-4 |
|---|---|
Product Name |
Solidagonic acid |
Molecular Formula |
C22H34O4 |
Molecular Weight |
362.5 g/mol |
IUPAC Name |
(E)-5-[(1R,2S,3R,4aR,8aR)-3-acetyloxy-1,2,4a,5-tetramethyl-2,3,4,7,8,8a-hexahydronaphthalen-1-yl]-3-methylpent-2-enoic acid |
InChI |
InChI=1S/C22H34O4/c1-14(12-20(24)25)10-11-21(5)16(3)18(26-17(4)23)13-22(6)15(2)8-7-9-19(21)22/h8,12,16,18-19H,7,9-11,13H2,1-6H3,(H,24,25)/b14-12+/t16-,18-,19-,21+,22+/m1/s1 |
InChI Key |
DJEUHRRTZPCWNH-XDRWNGTKSA-N |
Isomeric SMILES |
C[C@@H]1[C@@H](C[C@@]2([C@@H]([C@@]1(C)CC/C(=C/C(=O)O)/C)CCC=C2C)C)OC(=O)C |
SMILES |
CC1C(CC2(C(C1(C)CCC(=CC(=O)O)C)CCC=C2C)C)OC(=O)C |
Canonical SMILES |
CC1C(CC2(C(C1(C)CCC(=CC(=O)O)C)CCC=C2C)C)OC(=O)C |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




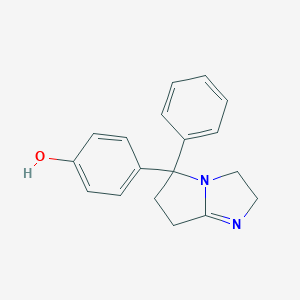
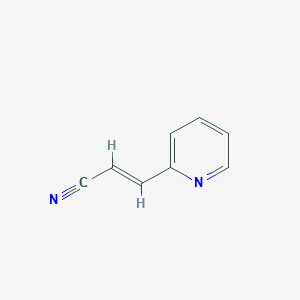
![4-[(3,4-Dichlorobenzoyl)amino]-5-[3-methoxypropyl(3-methylbutyl)amino]-5-oxopentanoic acid](/img/structure/B25260.png)
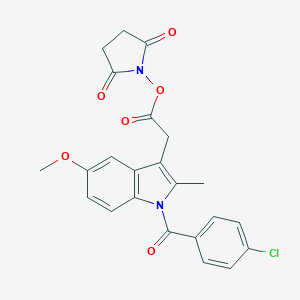
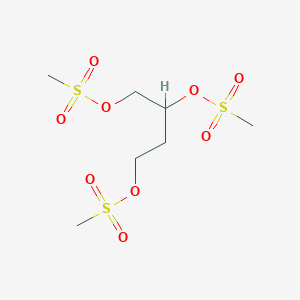
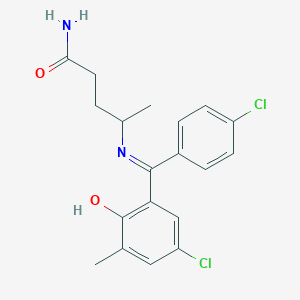
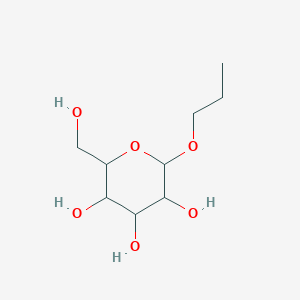
![5,6-Dihydro-4H-cyclopenta[b]thiophen-4-amine](/img/structure/B25270.png)
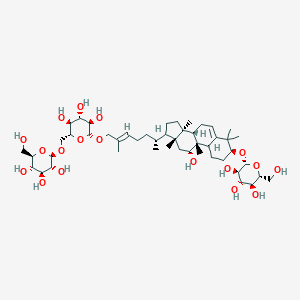


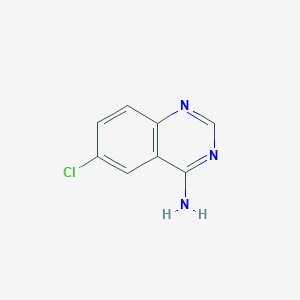
![(1R,2S,4R,5S)-6-[(2R,3R,4S,5S)-3,4,5-trihydroxyoxan-2-yl]oxycyclohexane-1,2,3,4,5-pentol](/img/structure/B25280.png)